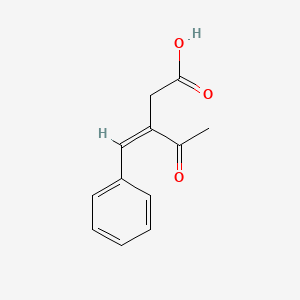
Levulinic acid, 3-benzylidenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LEVULINIC ACID, 3-BENZYLIDENYL- is an organic compound with the chemical formula C12H12O3. It is also known by its IUPAC name, (3Z)-4-oxo-3-(phenylmethylidene)pentanoic acid. This compound features a carboxylic acid group, a ketone group, and an aromatic benzylidene group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LEVULINIC ACID, 3-BENZYLIDENYL- typically involves the condensation of levulinic acid with benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate aldol product, which then undergoes dehydration to form the final product .
Industrial Production Methods
Industrial production of LEVULINIC ACID, 3-BENZYLIDENYL- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
LEVULINIC ACID, 3-BENZYLIDENYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
LEVULINIC ACID, 3-BENZYLIDENYL- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of LEVULINIC ACID, 3-BENZYLIDENYL- involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
LEVULINIC ACID: A simpler analog with the chemical formula C5H8O3, lacking the benzylidene group.
BENZALDEHYDE: An aromatic aldehyde with the formula C7H6O, used in the synthesis of LEVULINIC ACID, 3-BENZYLIDENYL-.
4-OXOPENTANOIC ACID: Another analog with a similar structure but without the benzylidene group
Uniqueness
LEVULINIC ACID, 3-BENZYLIDENYL- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the benzylidene group also imparts unique aromatic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4-oxopentanoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)11(8-12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)/b11-7- |
InChI Key |
BNQYXFAVUMPZFG-XFFZJAGNSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)CC(=O)O |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1)/CC(=O)O |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















